molecular formula C8H7IN2O B8127800 2-Amino-5-iodo-4-methoxybenzonitrile

2-Amino-5-iodo-4-methoxybenzonitrile

Cat. No.: B8127800
M. Wt: 274.06 g/mol
InChI Key: GRSVBDFSSVEGTG-UHFFFAOYSA-N
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Description

2-Amino-5-iodo-4-methoxybenzonitrile is a chemical compound with the molecular formula C8H7IN2O and a molecular weight of 274.06 g/mol . It is primarily used in research settings and is known for its high purity, typically around 95%. This compound is valuable in various scientific studies due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Amino-5-iodo-4-methoxybenzonitrile involves several steps, typically starting with the iodination of 4-methoxybenzonitrile. The process includes:

    Iodination: 4-Methoxybenzonitrile is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position.

    Amination: The iodinated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

2-Amino-5-iodo-4-methoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like ethanol or dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-5-iodo-4-methoxybenzonitrile is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use it to investigate biological pathways and interactions at the molecular level.

    Medicine: It is explored for potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-5-iodo-4-methoxybenzonitrile involves its interaction with specific molecular targets. The amino and iodine groups play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-Amino-5-iodo-4-methoxybenzonitrile can be compared with other similar compounds such as:

    2-Amino-4-methoxybenzonitrile: Lacks the iodine atom, resulting in different reactivity and applications.

    2-Amino-5-bromo-4-methoxybenzonitrile:

The presence of the iodine atom in this compound makes it unique, providing distinct reactivity and enabling specific types of chemical transformations.

Properties

IUPAC Name

2-amino-5-iodo-4-methoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSVBDFSSVEGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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